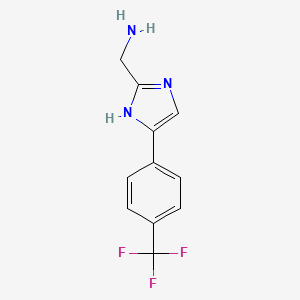![molecular formula C12H15FN2O2 B11872345 8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 828266-06-4](/img/structure/B11872345.png)
8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound featuring a spirocyclic structure with a fluoropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step reactions starting from commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spirocyclic structure . Another approach includes the use of palladium-catalyzed coupling reactions to introduce the fluoropyridine moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The fluoropyridine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: Further cyclization reactions can modify the spirocyclic structure.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to introduce the fluoropyridine moiety.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a receptor-interacting protein kinase 1 (RIPK1) inhibitor, which could be useful in treating inflammatory diseases.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying the interactions of spirocyclic compounds with biological targets.
Chemical Synthesis: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as RIPK1. This interaction inhibits the kinase activity of RIPK1, blocking the activation of the necroptosis pathway, which is a form of programmed cell death involved in various inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives: These compounds also feature a spirocyclic structure and have been studied for their potential as delta opioid receptor agonists.
Fluoropyridines: Compounds like 2-fluoropyridine and 2,6-difluoropyridine share the fluoropyridine moiety and are used in various chemical and biological applications.
Uniqueness
8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its combination of a spirocyclic structure with a fluoropyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
CAS No. |
828266-06-4 |
|---|---|
Molecular Formula |
C12H15FN2O2 |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
8-(3-fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C12H15FN2O2/c13-10-2-1-5-14-11(10)15-6-3-12(4-7-15)16-8-9-17-12/h1-2,5H,3-4,6-9H2 |
InChI Key |
CBIBCYDPGRFXLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=C(C=CC=N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



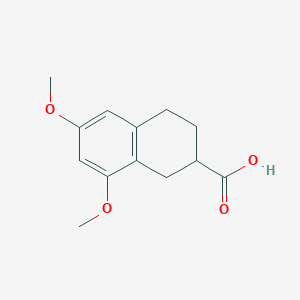

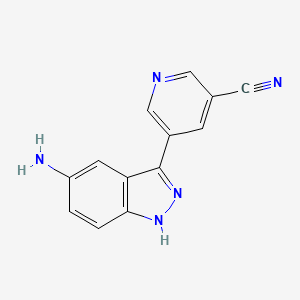


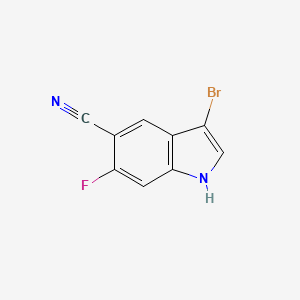
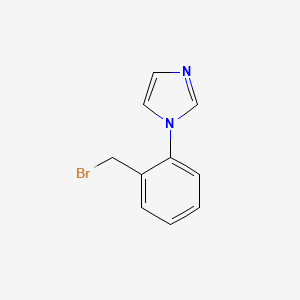

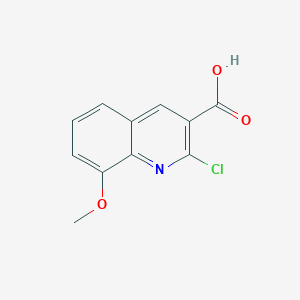
![N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide](/img/structure/B11872299.png)
![Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B11872307.png)
![4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B11872320.png)
